3-Amino-5-mercapto-1,2,4-triazole
Overview
Description
3-Amino-5-mercapto-1,2,4-triazole is a heterocyclic compound containing a thiol group and an amino group. It is recognized for its strong adsorption ability on metal surfaces, making it an effective corrosion inhibitor for metals such as copper and aluminium . This compound has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
3-Amino-5-mercapto-1,2,4-triazole (AMT) is primarily targeted at metal surfaces, particularly aluminium alloys . It has been recognized as a good corrosion inhibitor for copper and copper alloys due to its strong adsorption ability on metal surfaces .
Mode of Action
The compound interacts with its target through a process of adsorption. The AMT concentration significantly influences the corrosion inhibition performance . When the AMT concentration is optimal (1.5 g/L), the corrosion current density is the lowest, and the resistance of the adsorption film is the largest, illustrating the highest corrosion inhibition efficiency .
Biochemical Pathways
The efficient adsorption of corrosion inhibitors like AMT significantly enhances the corrosion inhibition performance .
Pharmacokinetics
It’s known that the compound is soluble in hot water , which could potentially influence its bioavailability.
Result of Action
The primary result of AMT’s action is the inhibition of corrosion on metal surfaces. The compound forms an adsorption film on the metal surface, reducing the corrosion current density and enhancing the resistance of the film . This results in a significant decrease in corrosion, with inhibition efficiencies reaching up to 90% .
Action Environment
The action of AMT is influenced by environmental factors such as the presence of a saline solution . The compound’s corrosion inhibition effect on aluminium alloy was investigated in a 3.5 wt.% NaCl solution . The compound’s performance can also be influenced by pH variation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-5-mercapto-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of aminoguanidine bicarbonate with carbon disulfide in the presence of a base . Another method includes the reaction of aminoguanidine salts with thiocyanate salts under heated conditions, typically at temperatures ranging from 150 to 190°C .
Industrial Production Methods: Industrial production of this compound often employs solventless conditions to enhance yield and reduce production costs. The use of thiocyanate salts in the reaction helps to mitigate issues related to toxicity and viscosity, making the process safer and more efficient .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-mercapto-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to form complexes with metals through its thiol and amino groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding amine.
Substitution: Halogenated compounds can react with this compound to form substituted derivatives.
Major Products: The major products formed from these reactions include various substituted triazoles and metal complexes, which have applications in catalysis and material science .
Scientific Research Applications
3-Amino-5-mercapto-1,2,4-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: This compound also contains a thiol group and is used in similar applications, such as corrosion inhibition and as a reagent in chemical synthesis.
3-Amino-5-methylthio-1,2,4-triazole: This derivative is used as an electrolyte additive in dye-sensitized solar cells.
Uniqueness: 3-Amino-5-mercapto-1,2,4-triazole is unique due to its dual functional groups (thiol and amino), which provide strong adsorption properties and versatility in forming metal complexes. This makes it particularly effective as a corrosion inhibitor and in various industrial applications .
Properties
IUPAC Name |
5-amino-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUUZPAYWFIBDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044849 | |
Record name | 3-Amino-1,2,4-triazole-5-thiol | |
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Molecular Weight |
116.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Off-white solid with odor of "stench"; [MSDSonline] | |
Record name | 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro- | |
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Record name | 3-Amino-5-mercapto-1,2,4-triazole | |
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CAS No. |
16691-43-3 | |
Record name | 3-Amino-5-mercapto-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16691-43-3 | |
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Record name | 5-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016691433 | |
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Record name | Iminothiourazole | |
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Record name | Iminothiourazole | |
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Record name | 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro- | |
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Record name | 3-Amino-1,2,4-triazole-5-thiol | |
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Record name | 3-amino-1,2,4-triazole-5-thiol | |
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Record name | 5-AMINO-1,2-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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